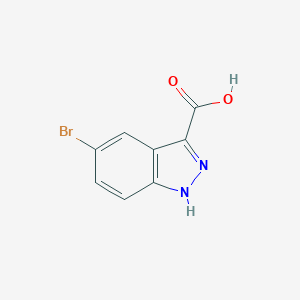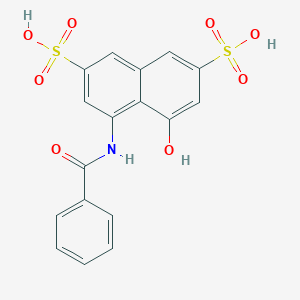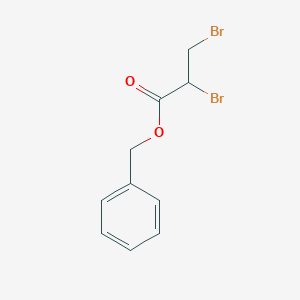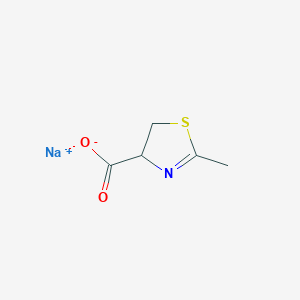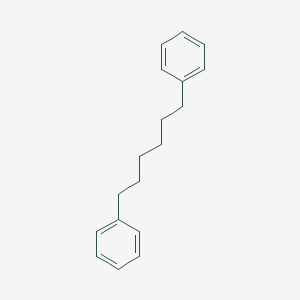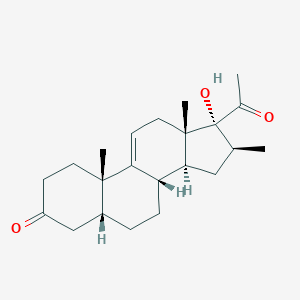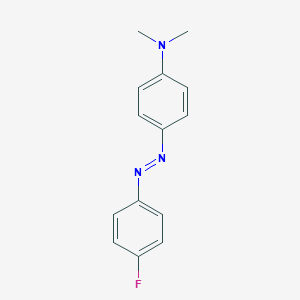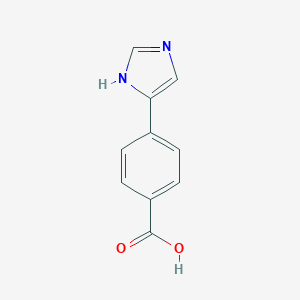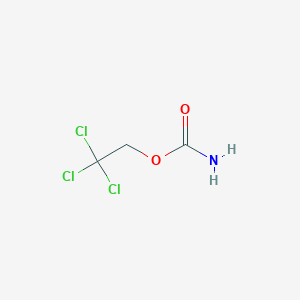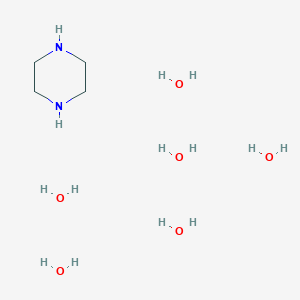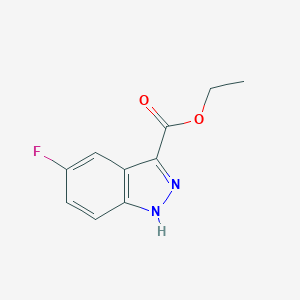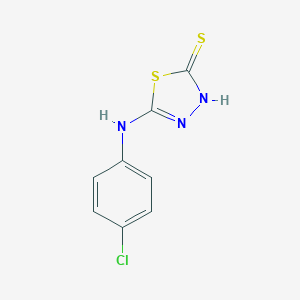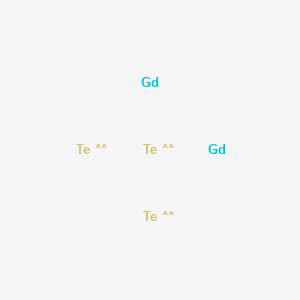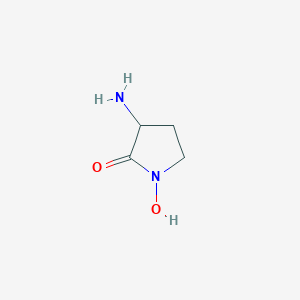
Antimony-124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony-124 is a radioactive isotope of antimony with a half-life of 60.2 days. It is used in various scientific research applications, including nuclear medicine, environmental studies, and material science.
Mecanismo De Acción
Antimony-124 emits beta particles during decay, which can penetrate tissues and cause damage to cells. In nuclear medicine, it is used to target cancer cells and destroy them through the emission of beta particles. The mechanism of action of Antimony-124 in environmental studies and material science is to track the movement and behavior of the isotope in the environment or material being studied.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Antimony-124 depend on the dose and duration of exposure. High doses of Antimony-124 can cause damage to cells and tissues, leading to radiation sickness and other health problems. Low doses of Antimony-124 are generally safe and are used in nuclear medicine and other scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Antimony-124 in lab experiments include its high specific activity, which allows for precise measurements, and its long half-life, which allows for extended studies. The limitations of using Antimony-124 in lab experiments include its high cost and the need for specialized equipment and facilities to handle radioactive materials safely.
Direcciones Futuras
For the use of Antimony-124 in scientific research include the development of new radiopharmaceuticals, the study of the behavior of radioactive isotopes in the environment, and the investigation of the properties and behavior of materials at the atomic level.
Métodos De Síntesis
Antimony-124 is produced by irradiating natural antimony with neutrons in a nuclear reactor. The process involves bombarding the antimony-123 isotope with neutrons, which results in the production of antimony-124. The resulting antimony-124 isotope is then separated from the other isotopes through a process of chemical separation.
Aplicaciones Científicas De Investigación
Antimony-124 has various scientific research applications, including nuclear medicine, environmental studies, and material science. In nuclear medicine, it is used as a tracer to diagnose and treat cancer and other diseases. It is also used in environmental studies to determine the source and transport of pollutants in the environment. In material science, it is used to study the structure and properties of materials.
Propiedades
Número CAS |
14683-10-4 |
|---|---|
Nombre del producto |
Antimony-124 |
Fórmula molecular |
Sb |
Peso molecular |
123.90594 g/mol |
Nombre IUPAC |
antimony-124 |
InChI |
InChI=1S/Sb/i1+2 |
Clave InChI |
WATWJIUSRGPENY-NJFSPNSNSA-N |
SMILES isomérico |
[124Sb] |
SMILES |
[Sb] |
SMILES canónico |
[Sb] |
Sinónimos |
124Sb radioisotope Antimony-124 Sb-124 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



